First asymmetric synthesis of the antiepileptic drug Lacosamide (Vimpat) based on a hydrolytic kinetic resolution strategy

,

Tetrahedron: Asymmetry,

2011,

22(12),

1353-1357

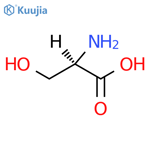

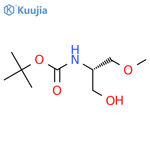

![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid structure](https://it.kuujia.com/scimg/cas/86123-95-7x500.png)